An In-Depth Technical Guide to 4-(prop-2-yn-1-yloxy)piperidine hydrochloride
An In-Depth Technical Guide to 4-(prop-2-yn-1-yloxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Drug Discovery
4-(prop-2-yn-1-yloxy)piperidine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines two key pharmacophoric elements: the piperidine ring and a terminal alkyne group. The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for engaging with biological targets.[1][2][3][4] The terminal alkyne function acts as a reactive "handle," making the molecule an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[5][6] This powerful ligation reaction allows for the efficient and specific covalent linking of this building block to other molecules, such as peptides, proteins, or complex drug fragments, to generate novel chemical entities with high yields and purity.[7][8] Consequently, this compound serves as a critical linker and structural component in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and other targeted covalent inhibitors.
Core Physicochemical and Structural Properties
Accurate characterization is the foundation of reproducible science. The key properties of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Piperidine, 4-(2-propyn-1-yloxy)-, hydrochloride (1:1) | [9] |
| Synonym(s) | 4-(2-propynyloxy)piperidine hydrochloride | |
| CAS Number | 1185100-09-7 | [9][10] |
| Molecular Formula | C₈H₁₄ClNO | [9][10] |
| Molecular Weight | 175.66 g/mol | [9][10] |
| Appearance | White to light yellow solid | [9] |
| Purity | Typically ≥98% (by NMR) | [9][10] |
| Storage Conditions | 4°C, protect from light | [9] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |
Spectroscopic Profile: Verification and Quality Control
Verifying the identity and purity of starting materials is a critical, self-validating step in any synthetic workflow.
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¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. The expected spectrum in a solvent like D₂O or DMSO-d₆ would show characteristic signals for the piperidine ring protons, the methylene protons of the propargyl ether group (-O-CH₂-), and the terminal alkyne proton (-C≡C-H). The integration of these signals should correspond to the number of protons in each environment, and the chemical shifts and coupling patterns will be consistent with the assigned structure. A purity of ≥98% is commonly confirmed by NMR analysis.[9]
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a parent ion corresponding to the free base of the molecule (C₈H₁₃NO) at an m/z of [M+H]⁺ ≈ 140.10.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a sharp, characteristic absorption band for the terminal alkyne C≡C-H stretch around 3300-3250 cm⁻¹ and another for the C≡C triple bond stretch near 2150-2100 cm⁻¹.
Synthesis and Purification Overview
While several synthetic routes exist, a common and logical approach involves the etherification of a protected piperidine alcohol.
Conceptual Synthetic Workflow:
A typical synthesis begins with a commercially available, N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The protection of the nitrogen atom is crucial to prevent its competing nucleophilicity during the subsequent alkylation step.
Representative Synthetic Protocol:
-
Protection: Start with commercially available N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines, stable to many reaction conditions but easily removed with acid.
-
Deprotonation: Dissolve N-Boc-4-hydroxypiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed.
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Causality: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group without reacting elsewhere. NaH is ideal for this purpose. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Alkylation: To the solution containing the generated alkoxide, add propargyl bromide dropwise. Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
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Causality: This is a classic Williamson ether synthesis, an Sₙ2 reaction where the piperidinolate anion acts as a nucleophile, displacing the bromide from the electrophilic propargyl bromide.
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-
Workup and Purification: Quench the reaction carefully by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc protected intermediate can be purified by flash column chromatography on silica gel.
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Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent such as 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The hydrochloride salt will typically precipitate from the solution.
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Causality: The acidic conditions cleave the acid-labile Boc group, liberating the piperidine nitrogen, which is then protonated by the excess HCl to form the stable, solid hydrochloride salt.
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-
Isolation: Collect the precipitated solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final product.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of this reagent is as a partner in CuAAC reactions to form stable 1,2,3-triazole linkages.[5][7] This reaction is foundational for modularly assembling complex molecules.
General CuAAC Workflow:
// Nodes Start [label="Start: Reagents", shape=ellipse, fillcolor="#FBBC05"]; Alkyne [label="4-(prop-2-yn-1-yloxy)piperidine HCl\n(Alkyne Component)"]; Azide [label="Organic Azide (R-N₃)\n(Azide Component)"]; Copper [label="Copper(II) Sulfate (CuSO₄)"]; Reductant [label="Sodium Ascorbate"]; Solvent [label="Solvent System\n(e.g., t-BuOH/H₂O)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#F1F3F4"]; Incubation [label="Stir at Room Temperature", shape=cds, fillcolor="#E8F0FE"]; Analysis [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, fillcolor="#F1F3F4"]; Workup [label="Aqueous Workup &\nExtraction", shape=box, style=rounded, fillcolor="#E8F0FE"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=box, style=rounded, fillcolor="#E8F0FE"]; Product [label="Final Product:\nTriazole-linked Conjugate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Alkyne; Start -> Azide; Start -> Copper; Start -> Reductant; Start -> Solvent;
Alkyne -> Reaction; Azide -> Reaction; Copper -> Reaction; Reductant -> Reaction; Solvent -> Reaction;
Reaction -> Incubation [label="Combine & Mix"]; Incubation -> Analysis; Analysis -> Incubation [label="Reaction Incomplete"]; Analysis -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } DOT Caption: General workflow for a CuAAC "click" reaction.
Detailed Experimental Protocol: CuAAC Conjugation
This protocol describes a general procedure for conjugating 4-(prop-2-yn-1-yloxy)piperidine hydrochloride with a generic organic azide.
-
Reagent Preparation:
-
In a reaction vial, dissolve the azide-containing compound (1.0 eq) and 4-(prop-2-yn-1-yloxy)piperidine hydrochloride (1.1 eq) in a suitable solvent mixture, such as 1:1 t-butanol/water.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄·5H₂O) and sodium ascorbate in water.
-
-
Reaction Initiation:
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (typically 0.1-0.3 eq).
-
Add the copper(II) sulfate solution (typically 0.05-0.1 eq). A color change is often observed.
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Causality: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) catalytic species in situ.[8] The Cu(I) then catalyzes the cycloaddition.
-
-
Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-12 hours.
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel to yield the pure triazole-linked product. The identity and purity of the final conjugate should be confirmed by NMR and MS analysis.
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Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 4°C, protected from light, is recommended.[9]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11][12]
References
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Abdelshaheed, M. et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(188). Available at: [Link]
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Zarghi, A. & Arfaei, S. (2011). Piperidine-based drug discovery. ResearchGate. Available at: [Link]
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Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]
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PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Available at: [Link]
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Gramacho, C. et al. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 7(38), 33791–33815. Available at: [Link]
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Chemie Brunschwig. Click chemistry reagents. Available at: [Link]
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Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
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ScienceMadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]
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PubChem. 4-(1-Pyrrolidinyl)piperidine. Available at: [Link]
- Google Patents. A process for the preparation of 4-piperidone hcl hydrate.
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